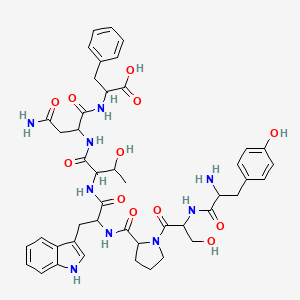

H-DL-Tyr-DL-Ser-DL-Pro-DL-Trp-DL-xiThr-DL-Asn-DL-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ribosome-inactivating proteins (RIPs) are a family of proteins that inhibit protein synthesis by acting on the eukaryotic ribosome. These proteins are found in a variety of organisms, including plants, fungi, algae, and bacteria. They function by cleaving a specific adenine base from the ribosomal RNA, thereby inactivating the ribosome and halting protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ribosome-inactivating proteins typically involves the extraction and purification from natural sources. For example, ricin, a well-known RIP, is extracted from the seeds of the castor plant (Ricinus communis). The extraction process involves grinding the seeds, followed by a series of purification steps including precipitation, dialysis, and chromatography .

Industrial Production Methods: Industrial production of RIPs, particularly for research and therapeutic purposes, often involves recombinant DNA technology. Genes encoding the RIPs are cloned into suitable expression vectors and introduced into host cells such as Escherichia coli or yeast. The expressed proteins are then purified using affinity chromatography and other purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: RIPs primarily undergo hydrolysis reactions where they cleave the N-glycosidic bond of adenine in ribosomal RNA. This reaction is catalyzed by the N-glycosylase activity of the RIPs .

Common Reagents and Conditions: The hydrolysis reaction catalyzed by RIPs typically requires the presence of magnesium ions and an optimal pH range of 7.0 to 8.0. The reaction conditions are generally mild, as the proteins are active under physiological conditions .

Major Products Formed: The major product formed from the hydrolysis reaction is a depurinated ribosomal RNA, which is unable to participate in protein synthesis. This leads to the inhibition of protein synthesis and ultimately cell death .

Wissenschaftliche Forschungsanwendungen

RIPs have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, RIPs are used as tools to study protein synthesis and ribosome function. In biology, they are used to investigate the mechanisms of cell death and apoptosis .

In medicine, RIPs have been explored as potential therapeutic agents for cancer treatment. They can be conjugated with monoclonal antibodies to create immunotoxins that selectively target and kill cancer cells. Additionally, some RIPs have shown antiviral activity and are being investigated for their potential use in treating viral infections .

In industry, RIPs are used in the development of biopesticides and as tools for genetic engineering. They are also used in the production of transgenic plants with enhanced resistance to pests and diseases .

Wirkmechanismus

RIPs exert their effects by cleaving a specific adenine base from the ribosomal RNA, which inactivates the ribosome and halts protein synthesis. This action is mediated by the N-glycosylase activity of the RIPs. The molecular targets of RIPs are the ribosomal RNA molecules within the ribosome .

The inhibition of protein synthesis leads to the accumulation of misfolded proteins and the activation of stress response pathways, ultimately resulting in cell death. In some cases, RIPs can also induce apoptosis through the activation of caspases and other apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

RIPs are unique in their ability to specifically target and inactivate ribosomal RNA. Similar compounds include other protein synthesis inhibitors such as diphtheria toxin and shiga toxin. these toxins have different mechanisms of action and target different components of the protein synthesis machinery .

List of Similar Compounds:- Diphtheria toxin

- Shiga toxin

- Pseudomonas exotoxin A

- Abrin

- Modeccin

RIPs are distinguished by their N-glycosylase activity, which specifically cleaves adenine from ribosomal RNA, whereas other protein synthesis inhibitors may target elongation factors or other components of the ribosome .

Eigenschaften

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLYXWFMGMYGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)

![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)

![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)